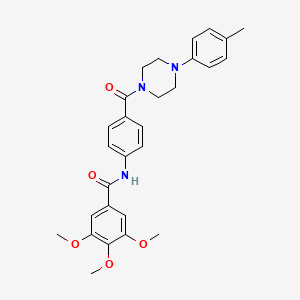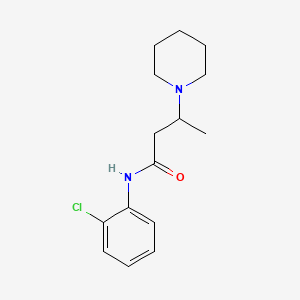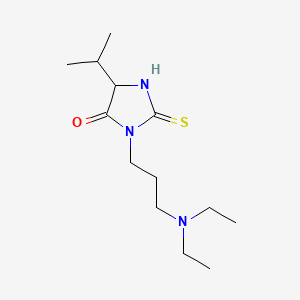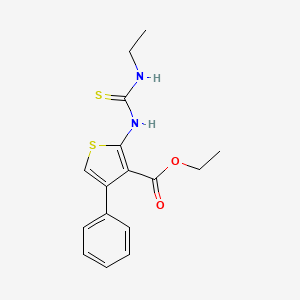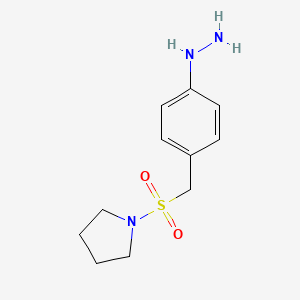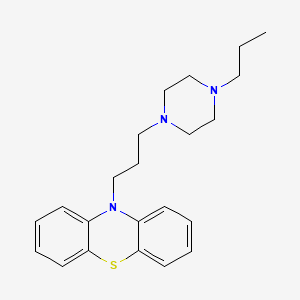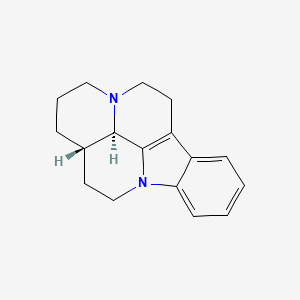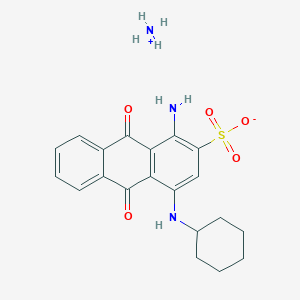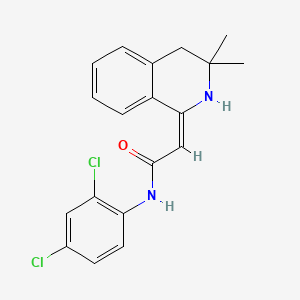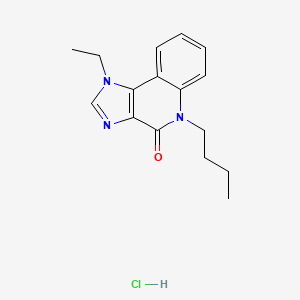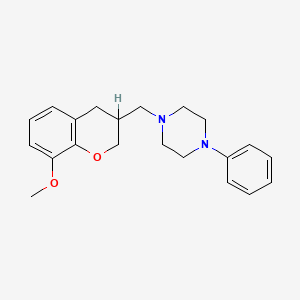
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine typically involves multiple steps:
Formation of the Benzopyran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The benzopyran intermediate is then reacted with a piperazine derivative under controlled conditions, often using a coupling agent.
Methoxylation: Introduction of the methoxy group can be done using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine can undergo various chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating conditions like anxiety, depression, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine involves interaction with specific molecular targets:
Molecular Targets: Receptors, enzymes, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Known for its psychoactive properties.
8-Methoxy-2H-1-benzopyran: Studied for its antioxidant and anti-inflammatory effects.
Uniqueness
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is unique due to its combined structural features, which may confer distinct pharmacological properties compared to its individual components.
Properties
CAS No. |
83823-48-7 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-9-5-6-18-14-17(16-25-21(18)20)15-22-10-12-23(13-11-22)19-7-3-2-4-8-19/h2-9,17H,10-16H2,1H3 |
InChI Key |
RVLPEFAIOCVILH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


